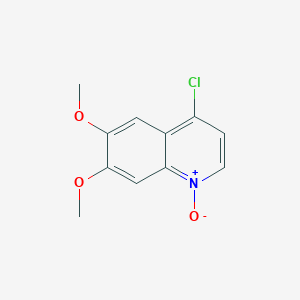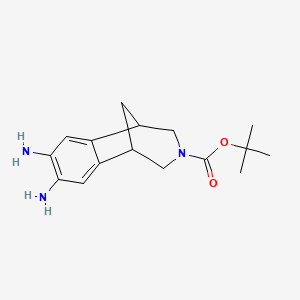
1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate is a chemical compound with the molecular formula C16H23N3O2 and a molecular weight of 289.38 g/mol. This compound is an intermediate in the synthesis of various other chemical entities, including those used in medicinal chemistry.
Preparation Methods
The synthesis of 1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate involves multiple steps. One common synthetic route includes the reaction of 7,8-diamino-1,2,4,5-tetrahydro-1,5-methano-3H-3-benzazepine-3-carboxylic acid with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Scientific Research Applications
1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including those used in drug discovery and development.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including those that act as nicotinic acetylcholine receptor partial agonists, which are used to aid in smoking cessation.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets. For instance, when used as an intermediate in the synthesis of nicotinic acetylcholine receptor partial agonists, it helps modulate the receptor’s activity, leading to therapeutic effects such as smoking cessation. The pathways involved include the binding of the compound to the receptor, altering its conformation and activity.
Comparison with Similar Compounds
1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
- 4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino 2,3-hbenzazepine-2,3-dione : An impurity of Varenicline Tartrate, which is also synthesized using this compound as an intermediate.
7,8-Diamino-1,2,4,5-tetrahydro-1,5-methano-3H-3-benzazepine-3-carboxylic acid: This compound is a precursor in the synthesis of this compound.
Properties
Molecular Formula |
C16H23N3O2 |
|---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
tert-butyl 4,5-diamino-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-10-carboxylate |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)19-7-9-4-10(8-19)12-6-14(18)13(17)5-11(9)12/h5-6,9-10H,4,7-8,17-18H2,1-3H3 |
InChI Key |
FOASJQTWMJUSJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C3=CC(=C(C=C23)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


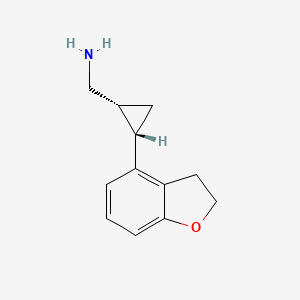
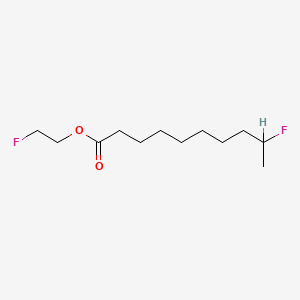
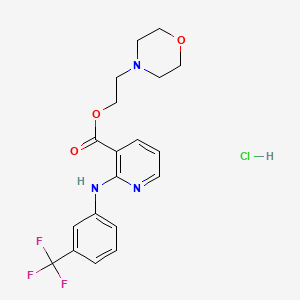
![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)

![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;hydroxide](/img/structure/B13423111.png)
![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13423112.png)
![3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13423115.png)
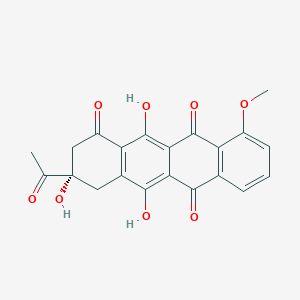



![6-Fluorobenzo[d][1,3]dioxol-4-amine](/img/structure/B13423146.png)
